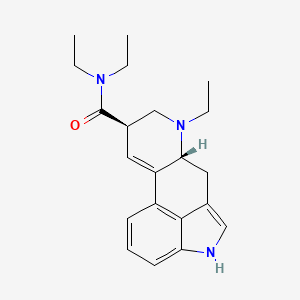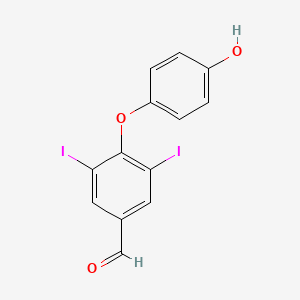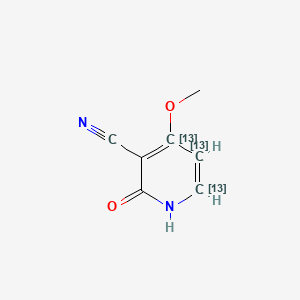
N-Demethyl Ricinine-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethyl Ricinine-13C3 is a labeled analogue of N-Demethylricinine, which is a metabolite of Ricinine. It is known chemically as 1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile-13C3. This compound is primarily used in research, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of N-Demethyl Ricinine-13C3 involves the demethylation of Ricinine. The reaction typically requires specific conditions to ensure the incorporation of the carbon-13 isotope. Industrial production methods are not widely documented, but laboratory synthesis often involves the use of labeled precursors and controlled reaction environments to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
N-Demethyl Ricinine-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Applications De Recherche Scientifique
N-Demethyl Ricinine-13C3 is utilized in several scientific research areas:
Chemistry: It serves as a reference standard in isotope labeling studies.
Biology: Used in metabolic pathway studies to trace the incorporation of carbon-13.
Medicine: Investigated for its potential therapeutic effects and as a biochemical marker.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Demethyl Ricinine-13C3 involves its interaction with various molecular targets. It is known to modulate biochemical pathways, including those related to inflammation and oxidative stress. The compound’s effects are mediated through its interaction with specific enzymes and receptors, influencing cellular processes .
Comparaison Avec Des Composés Similaires
N-Demethyl Ricinine-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include:
Ricinine: The parent compound from which this compound is derived.
N-Demethylricinine: The non-labeled analogue.
Other pyridinecarbonitrile derivatives: Compounds with similar structural features but without isotopic labeling.
This compound stands out for its specific applications in research due to the incorporation of carbon-13, making it a valuable tool in various scientific studies.
Propriétés
IUPAC Name |
4-methoxy-2-oxo-(4,5,6-13C3)1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10)/i2+1,3+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIDWPSRDMIQN-BGLDBIDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=C(C(=O)N[13CH]=[13CH]1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
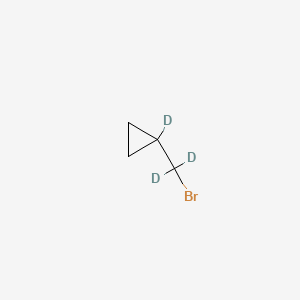





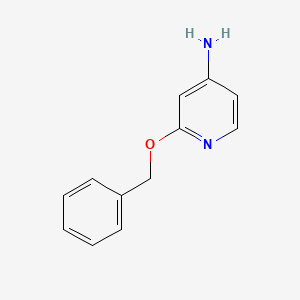
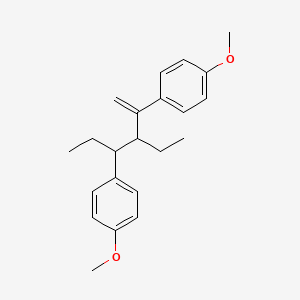
![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)
